molecular formula C14H17FINO3 B8160166 tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B8160166
M. Wt: 393.19 g/mol
InChI Key: YCVPXMDTKRPXMW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a tert-butyl ester, a fluoro-substituted phenoxy group, and an azetidine ring

Preparation Methods

The synthesis of tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a fluoro-substituted phenol reacts with an appropriate leaving group on the azetidine ring.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and iodo substituents on the phenoxy group make it susceptible to nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the phenoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens, alkylating agents), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use the compound to study the effects of fluoro and iodo substituents on biological activity and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The fluoro and iodo substituents can enhance binding affinity and selectivity by participating in halogen bonding and other non-covalent interactions. The azetidine ring may also contribute to the compound’s conformational flexibility and overall bioactivity.

Comparison with Similar Compounds

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring and lacks the iodo substituent.

    tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar to the previous compound but with two fluoro substituents on the piperidine ring.

    tert-Butyl 3-iodoazetidine-1-carboxylate: This compound has an azetidine ring with an iodo substituent but lacks the phenoxy group.

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FINO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(16)6-11(12)15/h4-6,10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPXMDTKRPXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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